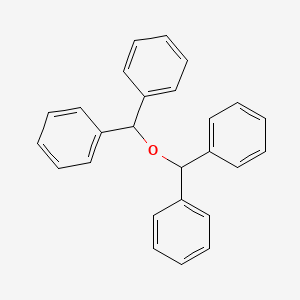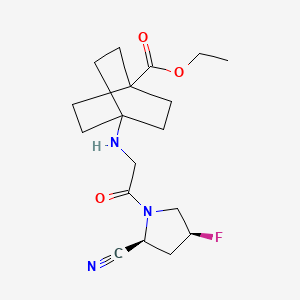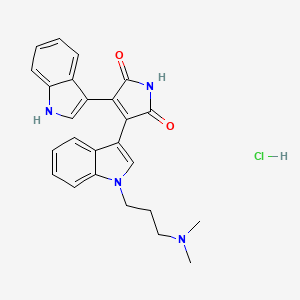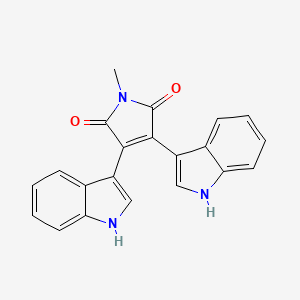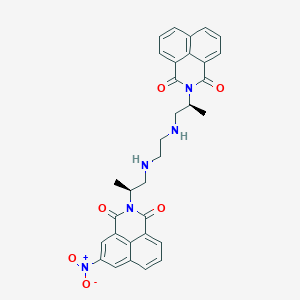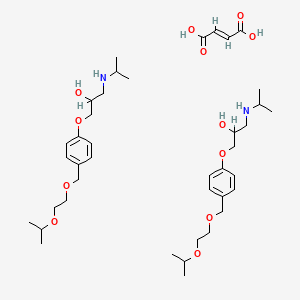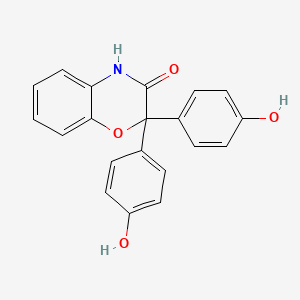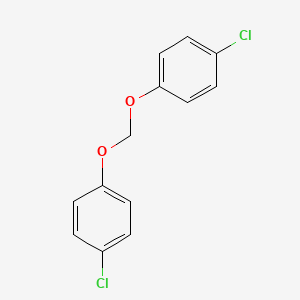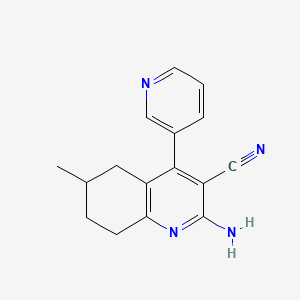
BRD6989
Overview
Description
Preparation Methods
BRD6989 is an analog of the natural product cortistatin A. The synthetic route involves the selective binding of this compound to the CDK8 complex with an IC50 of approximately 200 nM . The compound is typically synthesized in a laboratory setting, and its preparation involves several steps, including the use of various reagents and solvents.
Chemical Reactions Analysis
BRD6989 undergoes several types of chemical reactions, including:
Inhibition Reactions: It inhibits the kinase activity of recombinant CDK8 or CDK19 complexes.
Binding Reactions: This compound binds selectively to the CDK8 complex.
Enhancement Reactions: It enhances IL-10 production in activated macrophages and dendritic cells
Common reagents and conditions used in these reactions include DMSO as a solvent and various concentrations of this compound ranging from 0.6 to 100 μM . The major products formed from these reactions include increased levels of IL-10 and inhibited kinase activity of CDK8 and CDK19 .
Scientific Research Applications
BRD6989 has several scientific research applications, including:
Mechanism of Action
BRD6989 exerts its effects by binding to the CDK8 complex and inhibiting its kinase activity. This inhibition leads to the upregulation of IL-10 production in activated macrophages and dendritic cells . The molecular targets involved include CDK8 and CDK19, and the pathways affected include the IL-10 signaling pathway and the inhibition of STAT1 phosphorylation .
Comparison with Similar Compounds
BRD6989 is unique in its selective inhibition of CDK8 and CDK19 and its ability to enhance IL-10 production. Similar compounds include:
Cortistatin A: The natural product analog of this compound, which also inhibits CDK8.
Senexin A: Another CDK8 inhibitor that has been shown to inhibit HIV-1 reactivation.
Other CDK Inhibitors: Compounds such as JNK-IN-8 and AZ12799734, which target different CDKs but have similar inhibitory effects.
This compound stands out due to its specific binding affinity for the CDK8 complex and its potent enhancement of IL-10 production .
Properties
IUPAC Name |
2-amino-6-methyl-4-pyridin-3-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-10-4-5-14-12(7-10)15(11-3-2-6-19-9-11)13(8-17)16(18)20-14/h2-3,6,9-10H,4-5,7H2,1H3,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYBDNXNOJIKML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,7-Dimethyl-1-[3-(3-Methyl-2,6-Dioxo-9h-Purin-1-Yl)propyl]purine-2,6-Dione](/img/structure/B1667436.png)
